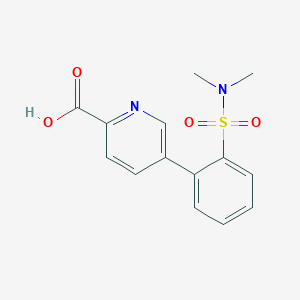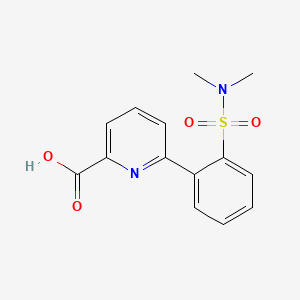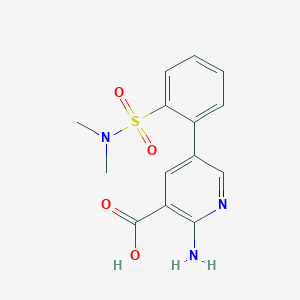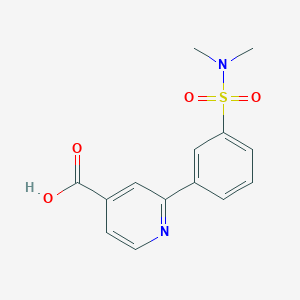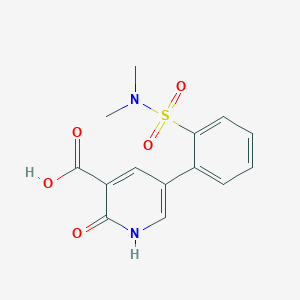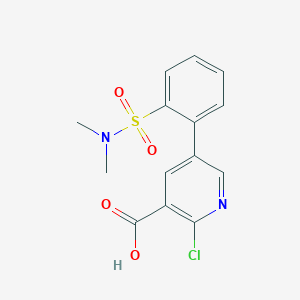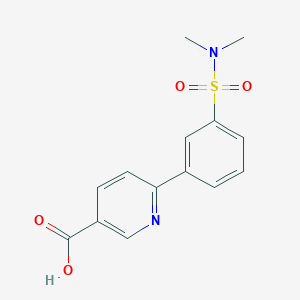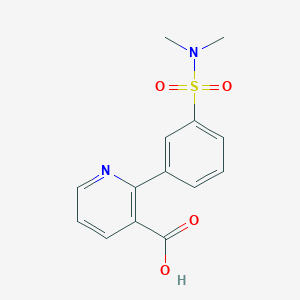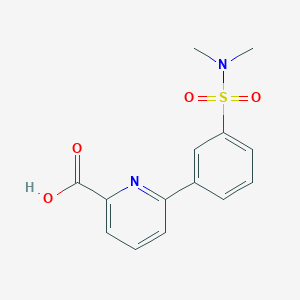
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid (DMSP) is an organic compound that is widely studied in the scientific community due to its unique properties and potential applications. It is a derivative of picolinic acid and is often referred to as a “sulfamoylphenylpicolinic acid”. DMSP is a white, crystalline solid that is soluble in water and organic solvents. Its molecular formula is C10H13NO4S.
Applications De Recherche Scientifique
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various compounds and in studies of biochemical and physiological processes. It has also been used to study the effects of drugs on cell membranes and the mechanism of action of certain drugs. Additionally, it has been used to study the effects of environmental pollutants on human health.
Mécanisme D'action
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is known to interact with proteins in the body, particularly with G-protein coupled receptors. These receptors are responsible for the regulation of many biochemical and physiological processes. 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% binds to these receptors and modulates their activity. This modulation of receptor activity can lead to changes in the expression of certain genes, which in turn can lead to changes in the body’s response to certain stimuli.
Biochemical and Physiological Effects
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential effects on the biochemical and physiological processes of the body. Studies have shown that 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can modulate the activity of G-protein coupled receptors, which can lead to changes in gene expression and the body’s response to certain stimuli. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also highly soluble in both water and organic solvents, making it easy to work with. Additionally, it has a wide range of applications in scientific research.
However, there are some limitations to the use of 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. It is not suitable for use in experiments involving high temperatures, as it will decompose at temperatures above 80°C. Additionally, it can be toxic if not handled properly, so it should be used with caution.
Orientations Futures
There are a number of potential future directions for the use of 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of environmental pollutants on human health, as well as the effects of drugs on cell membranes. Additionally, it could be used to study the mechanism of action of certain drugs and to develop new drugs with improved efficacy. It could also be used to study the effects of certain drugs on the expression of certain genes. Finally, it could be used to study the effects of drugs on the body’s immune system and to develop new drugs with improved efficacy.
Méthodes De Synthèse
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized from the reaction between 3-methylbenzene-1-sulfonic acid and 3-methylbenzene-1-sulfonamide. The reaction is carried out in a solution of water, ethanol and hydrochloric acid at temperatures of up to 80°C. The reaction is then cooled and the product is collected.
Propriétés
IUPAC Name |
4-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)11-6-7-15-13(9-11)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPCPUNAKVBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

